

A Comparative Analysis of Kir Channel Inhibitors: VU0134992 and ML133

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Compound of Interest

Compound Name: VU0134992

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This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of inwardly rectifying potassium (Kir) channels: **VU0134992** and ML133. Developed for researchers, scientists, and professionals in drug development, this document outlines their pharmacological profiles, mechanisms of action, and selectivity, supported by experimental data.

Introduction

Inwardly rectifying potassium (Kir) channels are crucial for maintaining cellular excitability and potassium homeostasis across various tissues.[1][2][3] Their dysfunction is implicated in numerous pathologies, making them attractive therapeutic targets.[3][4] The development of selective inhibitors is essential for dissecting the physiological roles of specific Kir channel subtypes and for advancing drug discovery efforts. **VU0134992** and ML133 are two such inhibitors that have emerged from high-throughput screening campaigns, each exhibiting distinct selectivity profiles.[1][3][5] This guide offers a head-to-head comparison of their performance based on available experimental data.

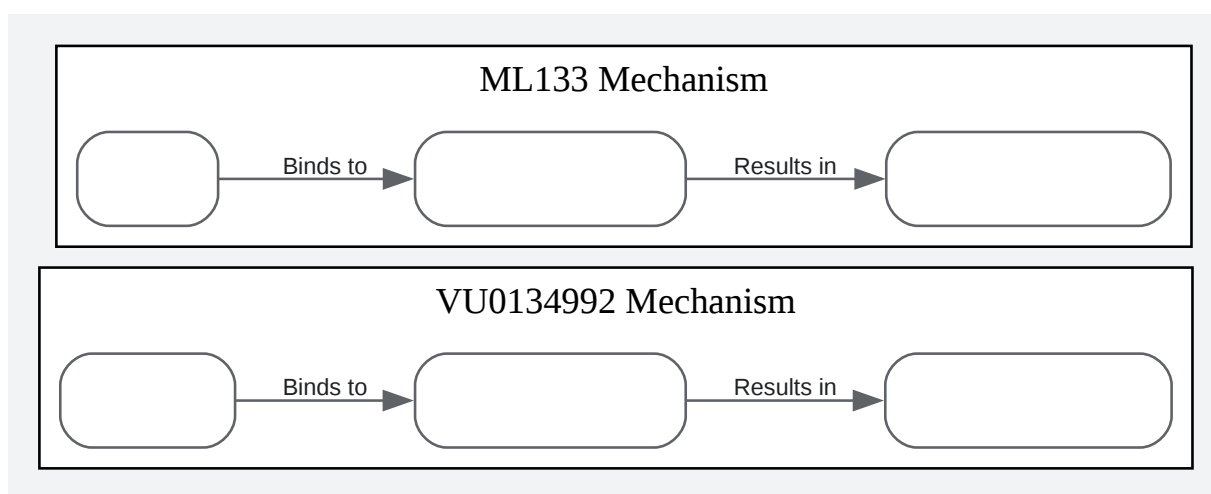
Mechanism of Action

Both **VU0134992** and ML133 act as pore blockers of their respective target Kir channels.

VU0134992 is a potent inhibitor of the Kir4.1 channel, a key player in potassium buffering in the brain and kidney.[3][5] Site-directed mutagenesis and electrophysiology studies have identified that **VU0134992**'s binding site is located within the ion conduction pathway, specifically

involving residues E158 and I159.[3][5][6] Its blocking action is voltage-dependent, reflecting its interaction within the channel pore.[3]

ML133 selectively inhibits the Kir2 family of channels (Kir2.x), which are integral to setting the resting membrane potential in excitable cells like cardiomyocytes.[1][2][4] Similar to **VU0134992**, ML133 is a pore blocker.[1] Mutagenesis studies have pinpointed D172 and I176 within the M2 segment of Kir2.1 as critical for its inhibitory activity.[1][2] A notable characteristic of ML133 is the pH-dependent nature of its potency, which is significantly enhanced at a more alkaline pH.[1][2][4][7] This is attributed to a protonatable nitrogen in its structure.[8]



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Figure 1. Pore blocking mechanisms of **VU0134992** and ML133.

Comparative Pharmacological Data

The potency and selectivity of **VU0134992** and ML133 have been characterized against a panel of Kir channel subtypes using electrophysiological and ion flux assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

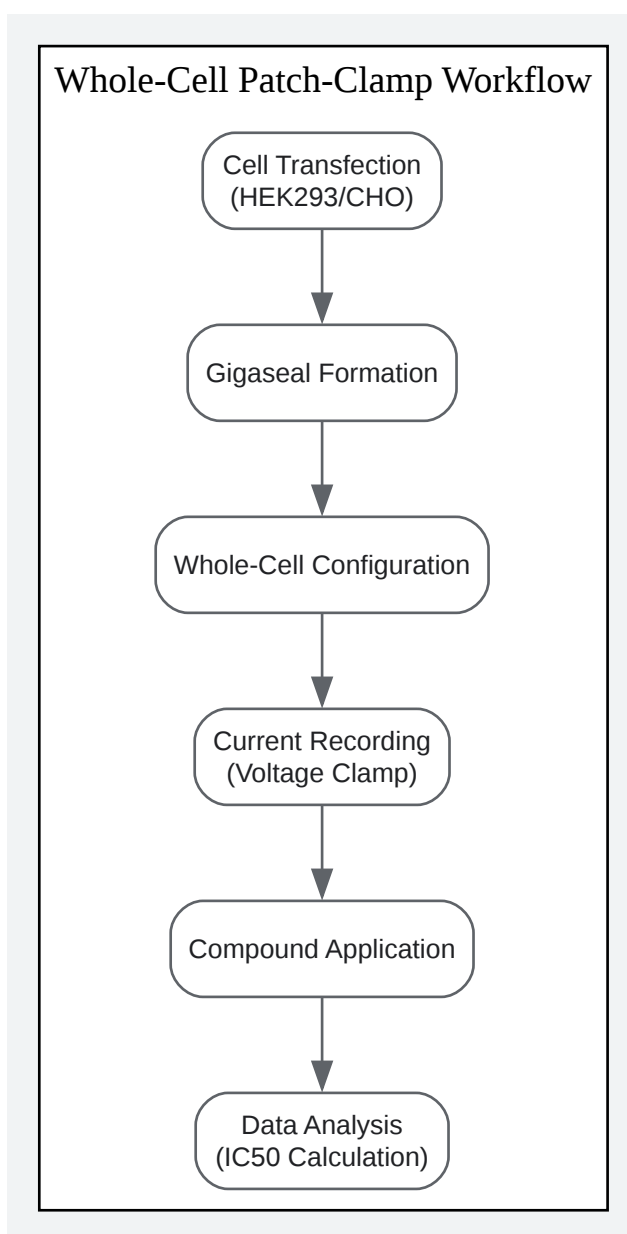
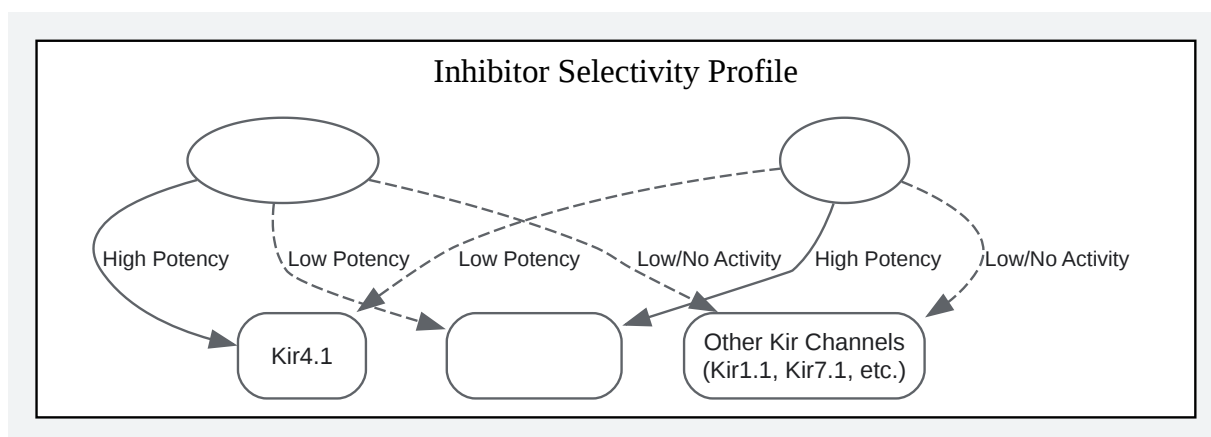
Table 1: Potency (IC₅₀) of **VU0134992** and ML133 on Primary Targets

Compound	Primary Target	IC50 (μM)	Assay Condition
VU0134992	Kir4.1	0.97[5][9][10]	Whole-cell patch-clamp (-120 mV)
ML133	Kir2.1	1.8[1][2][11][12]	Whole-cell patch-clamp (pH 7.4)
0.29[1][2][11][12]	Whole-cell patch-clamp (pH 8.5)		

Table 2: Selectivity Profile of **VU0134992** and ML133 against Kir Channel Subtypes

Kir Channel Subtype	VU0134992 IC50 (μM)	ML133 IC50 (μM)
Kir1.1 (ROMK)	>30[5]	>300[1][2][11][12][13]
Kir2.1	>30[5][14]	1.8 (pH 7.4)[1][2][7][11][12]
Kir2.2	>30[5][14]	2.9 (pH 7.4)[13]
Kir2.3	Weakly active[5][14]	4.0 (pH 7.4)[13]
Kir2.6	Not reported	2.8 (pH 7.4)[13]
Kir3.1/3.2	2.5[14]	Not reported
Kir3.1/3.4	3.1[14]	Not reported
Kir4.1	0.97[5][9][10]	76[1][2][11][12][13]
Kir4.1/5.1	9[5][9][10]	Not reported
Kir4.2	8.1[14]	Not reported
Kir6.2/SUR1	Weakly active[5][14]	Not reported
Kir7.1	Weakly active[5][14]	33[1][2][11][12][13]

Data compiled from whole-cell patch-clamp and thallium flux assays.[1][5][14][13]



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